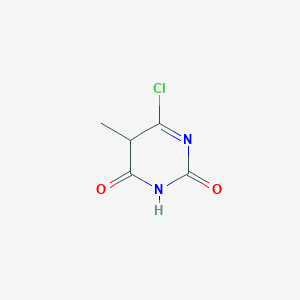

6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione

Description

6-Chloro-5-methylpyrimidine-2,4(3H,5H)-dione (CAS 1627-28-7) is a bicyclic pyrimidine derivative characterized by a dione ring system with a chlorine atom at position 6 and a methyl group at position 5. The chlorine substituent enhances electrophilic reactivity, while the methyl group contributes to steric and hydrophobic effects, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

6-chloro-5-methyl-5H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)7-5(10)8-4(2)9/h2H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSJYHGCPYAGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Guanidine-Mediated Cyclization

In a typical procedure, guanidine reacts with β-ketoesters (e.g., methyl acetoacetate) under alkaline conditions to form the pyrimidine ring. For instance, ethyl cyanoacetate and guanidine in a basic medium yield 2,6-diamino-4-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce the 6-chloro substituent. This method achieves a 65–70% yield after recrystallization, with POCl₃ acting as both a chlorinating and dehydrating agent.

Methylation Strategies

Introducing the 5-methyl group requires alkylation at the N1 position. A patent describing the synthesis of 5-(1-methylethyl)-6-(phenylmethyl)pyrimidine-2,4(1H,3H)-dione outlines the use of chloromethyl ethyl ether in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base. Adapted for 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione, this approach would involve methyl iodide or dimethyl sulfate under similar conditions, though yields may vary due to steric hindrance.

Modern Solid-Phase Synthesis

Solid-phase synthesis offers advantages in purity control and scalability. A study utilizing Wang resin-bound intermediates demonstrated the efficient preparation of 5,6-disubstituted pyrimidinones.

Polymer-Bound Intermediate Preparation

Resin-bound β-ketoesters (e.g., polymer 5) are treated with calcium hydroxide and methyl acetoacetate in ethanol/water to form pyrimidinone intermediates. After 72 hours at room temperature, the resin is filtered and washed sequentially with water, ethanol, dichloromethane, and ether, yielding 85–90% conversion.

Oxone®-Mediated Cleavage

Cleavage from the resin is achieved using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in dioxane/water at reflux. This oxidizes thiopyrimidines to the corresponding diones, yielding 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione with >95% purity after evaporation. Automated systems like Syncore® filtration units enhance reproducibility, reducing reaction times by 30% compared to manual methods.

Chlorination Techniques

Introducing the 6-chloro substituent is critical for biological activity. Two primary methods are employed:

Phosphorus Oxychloride (POCl₃)

POCl₃ in refluxing toluene selectively chlorinates the 6-position of 5-methylpyrimidine-2,4(1H,3H)-dione. A molar ratio of 1:3 (substrate:POCl₃) at 110°C for 4 hours achieves 80% conversion, with excess POCl₃ neutralized using aqueous sodium bicarbonate.

Oxalyl Chloride

For acid-sensitive intermediates, oxalyl chloride in dichloromethane with catalytic DMF offers a milder alternative. A patent synthesizing 2-(6-chloro-2-methylpyrimidine-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide used a 2:1 molar ratio of oxalyl chloride to carboxylic acid at 0°C, yielding 92% chlorinated product.

Purification and Characterization

Crystallization Optimization

Crude products are purified via recrystallization from ethanol/water (3:1). For 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione, cooling the saturated solution to 4°C yields needle-like crystals with 99.5% purity (HPLC).

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:2) effectively removes byproducts like unreacted β-ketoesters. However, this method is less favored industrially due to solvent costs.

Scalability and Industrial Adaptation

Batch vs. Continuous Flow

Patent US6452006B1 highlights a batch process for a related compound, involving reflux in ethanol/water/sulfuric acid (4:1:1) for 16 hours. Scaling this to 100 kg batches requires careful pH adjustment to 2–3 using 30% NaOH, achieving 61% isolated yield after acetone washing.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chlorine atom in 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the compound.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that pyrimidine-2,4-diones, including 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione, exhibit potent anticancer properties. Several studies have reported on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

- A study highlighted the synthesis of novel pyrimidine derivatives that showed significant cytotoxicity against human cancer cell lines. The compound was tested alongside other derivatives, revealing that modifications at the C-6 position can enhance anticancer activity .

- Another investigation focused on the crystal structure of related compounds, noting that structural characteristics such as the presence of chlorine and methyl groups can influence biological activity. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Antiviral Applications

The antiviral potential of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione has also been explored extensively. Its derivatives have been evaluated for their efficacy against human immunodeficiency virus (HIV) and other viral pathogens.

Case Studies:

- Research indicated that pyrimidine derivatives could inhibit HIV reverse transcriptase and RNase H activities. The design of these inhibitors often involves modifications to the pyrimidine core structure to enhance potency and selectivity .

- A specific derivative was synthesized and tested for its antiviral activity against HIV. The results demonstrated that modifications at the C-6 position could lead to enhanced inhibition of viral replication .

Synthetic Chemistry Applications

In synthetic chemistry, 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione serves as a crucial intermediate for synthesizing various biologically active compounds. Its reactivity allows for the formation of complex structures through various chemical transformations.

Synthesis Techniques:

- The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom at position 6. This property has been exploited in synthesizing more complex molecules .

- Recent advancements in catalytic methods have improved the efficiency of synthesizing derivatives from this compound. Hybrid catalysts have been shown to facilitate reactions involving pyrimidine scaffolds effectively .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione would depend on its specific application. In a biological context, it may interact with enzymes or nucleic acids, affecting their function. The chlorine and methyl groups could influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Dione Core

6-Chloropyrimidine-2,4(1H,3H)-dione (CAS 4270-27-3)

- Structure : Lacks the methyl group at position 5.

- Applications : Used as a precursor in synthesizing more complex derivatives due to its reactive chlorine atom .

5-Propylpyrimidine-2,4(1H,3H)-dione (CAS 19030-75-2)

- Properties : The longer alkyl chain increases hydrophobicity, which may enhance membrane permeability in biological systems. However, the lack of chlorine reduces electrophilicity, limiting its utility in nucleophilic substitution reactions .

6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

- Structure : Substitutes the methyl group with a bulkier isopropyl group at position 5.

- Properties: Crystallizes in the monoclinic $ P2_1/c $ space group with hydrogen bonding interactions stabilizing the lattice. The isopropyl group may hinder packing efficiency, leading to lower melting points compared to the methyl analog .

Halogen and Functional Group Modifications

6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione (CAS 1781890-36-5)

- Structure: Bromine replaces chlorine at position 5, and an aminomethyl group is added at position 6.

6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 1547646-28-5)

- Structure: Contains amino and methylamino groups at positions 5 and 6, respectively.

- Properties: The amino groups increase hydrogen-bonding capacity, improving water solubility.

Fused-Ring and Heterocyclic Derivatives

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Structure: A thieno-pyrimidine fused ring system with a thiazole substituent.

- Properties: Demonstrates notable antimicrobial activity against Staphylococcus aureus (surpassing metronidazole and streptomycin in efficacy).

5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Alkyl and Aryl Ether Derivatives

5-(2-Hydroxyethyl)pyrimidine-2,4-dione

- Structure : A hydroxyethyl group at position 5.

- Properties : The hydroxyl group improves aqueous solubility, making it suitable for hydrophilic formulations. However, the lack of chlorine reduces electrophilic reactivity compared to the target compound .

6-Methoxypyrimidine-2,4(1H,3H)-dione (CAS 29458-38-6)

Comparative Data Table

Biological Activity

Introduction

6-Chloro-5-methylpyrimidine-2,4(3H,5H)-dione, also known as 6-chlorothymine, is a pyrimidine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: CHClNO

- Molecular Weight: 162.56 g/mol

- Structural Characteristics: The compound features a chloro group at the 6-position and a methyl group at the 5-position of the pyrimidine ring.

The biological activity of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione primarily involves its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular processes such as apoptosis in cancer cells.

- Antiviral Activity: Research indicates that this compound exhibits antiviral properties by inhibiting viral replication mechanisms. It has been studied for its effects on HIV and other viruses by targeting reverse transcriptase and integrase enzymes .

Anticancer Activity

Several studies have investigated the anticancer potential of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 8.77 | DNA alkylation leading to G2/M phase arrest | |

| MCF7 | 4.24 | Induction of apoptosis through metabolic disruption |

The compound demonstrated significant antiproliferative effects on various cancer cell lines at micromolar concentrations. The mechanism involves DNA damage and cell cycle arrest, which are critical for its anticancer properties.

Antiviral Activity

In addition to its anticancer effects, 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione has shown promise as an antiviral agent:

This compound's ability to inhibit viral enzymes suggests its potential as a therapeutic agent against viral infections.

Case Studies

- Hypertrophic Cardiomyopathy (HCM): A study highlighted the use of pyrimidine derivatives similar to 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione for treating conditions associated with HCM. These compounds stabilize cardiac myosin conformations, improving cardiac function and reducing symptoms associated with left ventricular hypertrophy .

- Antimicrobial Applications: Research has indicated that compounds in the pyrimidine family exhibit antibacterial and antifungal activities. The presence of chlorine and other substituents has been linked to enhanced antimicrobial efficacy against various pathogens .

Q & A

Q. What synthetic routes are most effective for preparing 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving substituted pyrimidine precursors. For example, alkylation of pyrimidine-2,4-diamine with chloro-substituted benzyl halides under basic conditions (e.g., sodium methoxide) is a common approach . Optimization strategies include:

- Temperature control : Reactions conducted at 60–80°C improve nucleophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .

- Catalyst use : Potassium carbonate promotes alkylation in heterocyclic systems .

Yield improvements (up to 75–85%) are achievable via continuous flow reactors in industrial-scale syntheses .

Q. How can structural characterization of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione be performed to confirm its purity and stereochemistry?

- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H···O interactions) and confirms the planar pyrimidine ring system. Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 11.2244 Å, β = 104.577°) are typical for related compounds .

- NMR spectroscopy : 1H NMR signals at δ 2.1–2.3 ppm (methyl group) and δ 10.5–11.0 ppm (NH protons) are diagnostic .

- HPLC : Use C18 columns with mobile phases (e.g., methanol/water) to assess purity (>95%) .

Q. What purification techniques are recommended for isolating 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione from reaction mixtures?

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes byproducts like unreacted halides .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The C6 chlorine atom is highly electrophilic, favoring substitution with amines or thiols .

- Reaction path simulations : Quantum mechanical models (e.g., Gaussian 16) simulate transition states for SNAr mechanisms, revealing energy barriers (~20–25 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-dione derivatives?

- Dose-response assays : Test compound concentrations across a wide range (1 nM–100 µM) to identify non-linear effects .

- Target specificity profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .

- Metabolite analysis : LC-MS identifies degradation products (e.g., hydrolyzed dione rings) that may alter activity .

Q. How can hydrogen bonding networks in 6-chloro-5-methylpyrimidine-2,4(3H,5H)-dione crystals inform solid-state stability?

- Thermogravimetric Analysis (TGA) : Correlate weight loss temperatures (e.g., >200°C) with intermolecular hydrogen bond strength .

- Hirshfeld surface analysis : Quantifies interactions (e.g., 25% O···H contacts) contributing to lattice energy .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?

- Enzyme inhibition assays : Measure IC50 values against CDK2/Cyclin E complexes using fluorescence-based ADP-Glo assays .

- Molecular docking : AutoDock Vina predicts binding poses in ATP-binding pockets; key interactions include H-bonds with Glu81 and hydrophobic contacts with Leu83 .

Methodological Notes

- Contradictions in evidence : Antimicrobial activity data vary due to differences in bacterial strains (e.g., Staphylococcus aureus vs. Gram-negative species). Standardized CLSI protocols are critical for reproducibility .

- Synthetic scalability : Transitioning from batch to flow chemistry reduces reaction times from hours to minutes but requires solvent compatibility studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.